molecular formula C13H16N4O6 B563913 Furaltadone-d8 CAS No. 1246832-89-2

Furaltadone-d8

Cat. No.: B563913
CAS No.: 1246832-89-2
M. Wt: 332.342
InChI Key: YVQVOQKFMFRVGR-JVLFVLBTSA-N
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Description

Furaltadone-d8 is a specialty product used for proteomics research . It is a yellow crystalline solid and a labeled metabolite of Nitrofuran .


Molecular Structure Analysis

The molecular formula of this compound is C13H8D8N4O6, and its molecular weight is 332.34 . More detailed information about its structure can be found on PubChem .


Chemical Reactions Analysis

Furaltadone has been observed to be inhibitory and bactericidal in vitro for staphylococci . A study was conducted to test the results obtained from the administration of furaltadone by oral and parenteral routes to patients who were confined to the hospital with severe staphylococcal infections .


Physical and Chemical Properties Analysis

This compound is a yellow crystalline solid . Its molecular formula is C13H8D8N4O6, and its molecular weight is 332.34 . More detailed physical and chemical properties can be found on PubChem and ChemicalBook .

Scientific Research Applications

Degradation in Aqueous Solutions

Furaltadone (FD), a chemotherapeutic drug, has significant implications in the treatment of wastewater discharged by the pharmaceutical industry. The degradation of FD in water by ozone oxidation varies with pH. At low pH, ozone directly oxidizes FD, leading to partial degradation. At high pH, hydroxyl radical oxidation dominates, allowing for complete mineralization of FD into simpler compounds like CO2, H2O, NH3, and low molecular weight acids. This suggests a potential pre-treatment method for conventional biological treatment of wastewater containing FD (Bao et al., 2008).

Detection in Food Products

A novel polyclonal antibody of furaltadone was developed to detect its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in animal meat. An immunoassay (ELISA) with high sensitivity and specificity was established for direct AMOZ detection in meat, demonstrating the potential for monitoring banned drug use in food-producing animals (Yan et al., 2012).

Impact on Macroalgae

Furaltadone's effect on the macroalgae Ulva lactuca was studied, revealing its significant uptake and growth impairment at both prophylactic and therapeutic concentrations. The research highlights the potential ecological impact of furaltadone on primary producers in natural ecosystems (Leston et al., 2011).

Electrochemical Detection

Recent advancements include the fabrication of a hexagonal CuCoO2 modified screen-printed carbon electrode for the selective electrochemical detection of Furaltadone (FTD). This technique exhibits high sensitivity and specificity, showcasing potential for real-time applications in detecting FTD in various samples (Mariappan, 2022).

Immunological Applications

A monoclonal antibody-based enzyme-linked immunosorbent assay was developed for detecting AMOZ in shrimp samples. This method demonstrates improved sensitivity and specificity in monitoring AMOZ, a furaltadone metabolite, in food products (Pimpitak et al., 2009).

Safety and Hazards

According to the safety data sheet, Furaltadone is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a POISON CENTER/doctor if swallowed .

Future Directions

There are several studies and papers related to Furaltadone-d8. For instance, a study was conducted to evaluate the accumulation and depletion of furaltadone and nifursol residues in poultry muscle, liver, and gizzard . Another study focused on the development of a derivatization-free Gold-based Paper Lateral-flow Immunoassays for Detecting Furaltadone Metabolite in Shrimp . These studies indicate ongoing research and potential future directions in the use and analysis of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Furaltadone-d8 involves the incorporation of eight deuterium atoms into the Furaltadone molecule. This can be achieved through a multi-step synthetic pathway that involves the use of deuterated reagents and catalysts.", "Starting Materials": [ "Furaltadone", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the amine group in Furaltadone using a suitable protecting group", "Step 2: Deuterium exchange of the protected amine group using deuterated solvents and catalysts", "Step 3: Deprotection of the amine group to regenerate Furaltadone-d8", "Step 4: Purification of the final product using chromatography or other suitable methods" ] }

CAS No.

1246832-89-2

Molecular Formula

C13H16N4O6

Molecular Weight

332.342

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i3D2,4D2,5D2,6D2

InChI Key

YVQVOQKFMFRVGR-JVLFVLBTSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Synonyms

5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone;  5-(Morpholinomethyl-d8)-3-(5-nitrofurfurylidenamino)-2-oxazolidone;  Altafur-d8;  NF 260-d8;  Furazolin-d8;  Ibifur-d8;  Medifuran-d8;  Unifur-d8;  Valsyn-d8; 

Origin of Product

United States

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